N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride
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Overview
Description
N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride typically involves the reaction of 4-methylthiazole with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.
Scientific Research Applications
N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylthiazol-2-yl)propan-1-amine: A similar compound with a slightly different structure, used in similar applications.
2-(4-Methylthiazol-2-yl)propan-1-amine: Another thiazole derivative with comparable properties and uses.
4-Methylthiazol-2-amine: A simpler thiazole derivative with potential biological activities.
Uniqueness
N-((4-methylthiazol-2-yl)methyl)propan-1-amine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C8H16Cl2N2S |
---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-3-4-9-5-8-10-7(2)6-11-8;;/h6,9H,3-5H2,1-2H3;2*1H |
InChI Key |
HVOHRXJZIOCRRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NC(=CS1)C.Cl.Cl |
Origin of Product |
United States |
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